molecular formula C6H5ClN2O2 B8388176 2-Chloronitroaniline

2-Chloronitroaniline

Cat. No. B8388176
M. Wt: 172.57 g/mol
InChI Key: DEMFFWAHNABLQR-UHFFFAOYSA-N
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Patent
US04269769

Procedure details

By operating as described under (a) above, but using, instead of 202 parts of 2-methoxy-4-nitro-aniline, 207 parts of 2-chloro-nitro-aniline, high yields of 4,4'-diamino-2'-chloro-benzanilide were obtained (melting point: 194°-197° C.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
202
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:10]=2OC)=[O:7])=[CH:4][CH:3]=1.COC1C=C([N+]([O-])=O)C=CC=1N.[Cl:32]C1C=CC=CC=1N[N+]([O-])=O>>[NH2:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:10]=2[Cl:32])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)NC2=C(C=C(C=C2)N)OC)C=C1
Step Two
Name
202
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N[N+](=O)[O-])C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)NC2=C(C=C(C=C2)N)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.